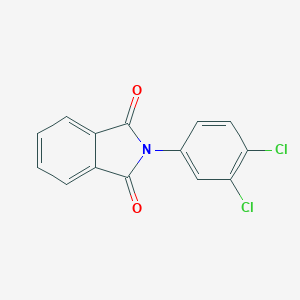

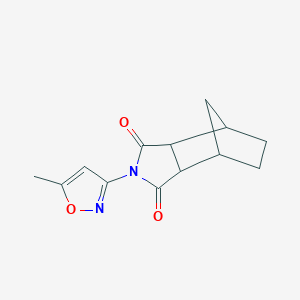

2-(3,4-二氯苯基)异吲哚-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to “2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione” has been reported. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .Molecular Structure Analysis

The molecular structure of compounds similar to “2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione” has been investigated through density functional method (DFT) by using 6-31++G (d, p) as basis set in B3LYP method .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione” have been studied. For example, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been used as a catalyst for Mitsunobu reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione” have been reported. For instance, 2-(3,4-Dichlorophenyl)cyclopentanone has a molecular formula of C11H10Cl2O, an average mass of 229.102 Da, and a monoisotopic mass of 228.010864 Da .作用机制

Target of Action

The primary target of 2-(3,4-dichlorophenyl)isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . The binding energy (∆G) of the compound to the receptor is used to assess its affinity . The interaction with the receptor can lead to changes in the receptor’s activity, potentially modulating the dopaminergic system .

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it is likely that it influences the dopaminergic pathways . These pathways are involved in a wide array of biological activities, including motor control, reward, and reinforcement .

Pharmacokinetics

In silico analysis has been used to predict some of these properties . The compound’s bioavailability, which is influenced by its ADME properties, is a critical factor in its pharmacological activity .

Result of Action

One of the isoindolines tested in a study was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound may have potential therapeutic effects in conditions related to the dopaminergic system .

Action Environment

The action, efficacy, and stability of 2-(3,4-dichlorophenyl)isoindole-1,3-dione can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .

实验室实验的优点和局限性

The advantages of using 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its high purity, good solubility, and ability to form films. However, 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is relatively expensive and may not be readily available in some laboratories. Additionally, the toxicity of 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione has not been fully investigated, and caution should be taken when handling this compound.

未来方向

There are several future directions for the research on 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione. One potential area of research is the synthesis of novel 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione derivatives with improved properties such as increased potency and selectivity. Another area of research is the investigation of the mechanism of action of 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione in cancer cells, which could lead to the development of new anticancer therapies. Additionally, 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione could be explored for its potential applications in organic electronics, as it has shown promising properties as a building block for the synthesis of various polymers and copolymers.

合成方法

The synthesis of 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione can be achieved through various methods, including the reaction between 3,4-dichloroaniline and phthalic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction between 3,4-dichlorobenzaldehyde and phthalimide in the presence of a base such as potassium carbonate. Both methods have been reported in the literature and have been shown to yield high purity 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione.

科学研究应用

医药合成

这些芳香族化合物因其在医药合成中的潜在应用而备受关注 . 它们存在于各种生物活性分子中,已被证明是合成新药的重要中间体 .

除草剂

异吲哚啉-1,3-二酮衍生物已被用于除草剂的开发 . 它们独特的化学结构和反应性使其适合此应用。

色素和染料

这些化合物用于生产色素和染料 . 它们吸收和反射光的能力使其在这些行业中发挥作用。

聚合物添加剂

异吲哚啉-1,3-二酮衍生物用作聚合物添加剂 . 它们可以增强聚合物的性能,例如其强度、柔韧性以及耐热性和耐化学性。

有机合成

这些化合物用于有机合成 . 它们可以作为构建块,用于创建复杂的天然有机分子。

光致变色材料

异吲哚啉-1,3-二酮衍生物用于开发光致变色材料 . 这些材料在暴露于光线下时会改变颜色,使其在各种应用中发挥作用,例如眼镜和安全墨水。

多巴胺受体调节

异吲哚啉和异吲哚啉-1,3-二酮调节多巴胺受体D3,这表明其作为抗精神病药物的潜在应用 .

阿尔茨海默病治疗

安全和危害

生化分析

Biochemical Properties

Isoindoline-1,3-dione derivatives, a class of compounds to which 2-(3,4-dichlorophenyl)isoindole-1,3-dione belongs, have been found to interact with various enzymes and proteins

Molecular Mechanism

Isoindoline-1,3-dione derivatives have been suggested to interact with the dopamine receptor D2, influencing its activity

属性

IUPAC Name |

2-(3,4-dichlorophenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO2/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWYWRYUHZILMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

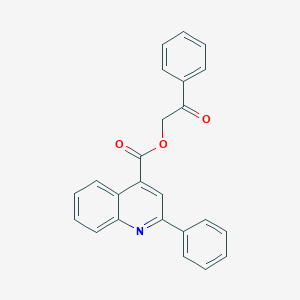

![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 5-chloro-2-hydroxybenzoate](/img/structure/B435460.png)